molecular formula C10H10F2O2 B6592084 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid CAS No. 1820703-25-0

2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid

Cat. No.: B6592084
CAS No.: 1820703-25-0
M. Wt: 200.18 g/mol
InChI Key: XOOGIJSNARCZCA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid (CAS 1820703-25-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 10 H 10 F 2 O 2 and a molecular weight of 200.18 g/mol, this compound features a difluoroacetic acid group attached to a 2,6-dimethylphenyl substituent . The difluoroacetic acid moiety is a key structural feature, known to influence the acidity and electronic properties of the molecule, making it a valuable building block in synthetic chemistry . This compound is primarily used in laboratory-scale organic synthesis and method development. Researchers utilize it as a versatile precursor for the incorporation of the 2-(2,6-dimethylphenyl)-2,2-difluoroethyl unit into more complex molecular architectures. Its applications extend to materials science research, particularly in the development of novel organic compounds and functional materials, where the introduction of fluorine atoms can significantly alter electronic characteristics . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can handle this material using standard laboratory safety practices. For complete identification, its SMILES notation is CC1=C(C(C(O)=O)(F)F)C(C)=CC=C1 . It is available for purchase in multiple quantities to support ongoing research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylphenyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-4-3-5-7(2)8(6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOGIJSNARCZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Role of Fluorine in Modern Organic Synthesis and Life Sciences

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. nih.gov The unique properties of the fluorine atom allow it to impart significant changes to the physicochemical and biological characteristics of a parent compound. tandfonline.com

Furthermore, the introduction of fluorine can modulate a molecule's acidity or basicity (pKa), which in turn affects its pharmacokinetic profile and binding affinity to biological targets. nih.govbohrium.com Fluorination often increases the lipophilicity of a compound, which can improve its ability to permeate biological membranes. nih.govtandfonline.com These modifications are instrumental in optimizing the efficacy and longevity of active pharmaceutical ingredients. Consequently, fluorinated compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals currently on the market. nih.gov The strategic placement of fluorine can also enhance binding affinity to target proteins, a key consideration in the development of potent therapeutics. tandfonline.combohrium.com

Table 1: Key Physicochemical Properties of the Fluorine Atom
PropertyValueSignificance in Organic Chemistry
van der Waals Radius1.47 ÅSimilar to hydrogen (1.20 Å), allowing for minimal steric changes upon substitution. tandfonline.com
Electronegativity (Pauling Scale)3.98The highest of any element, leading to strong polarization of the C-F bond and significant electronic effects on the molecule. tandfonline.com
Carbon-Fluorine (C-F) Bond Energy~485 kJ/molStronger than the C-H bond (~413 kJ/mol), contributing to increased thermal and metabolic stability. tandfonline.com

Evolution and Academic Significance of α,α Difluoro Carboxylic Acids in Contemporary Chemical Research

Among the various classes of organofluorine compounds, α,α-difluoro carboxylic acids have emerged as particularly valuable building blocks in synthetic chemistry. chemicalbook.com These compounds feature two fluorine atoms attached to the carbon atom adjacent to the carboxylic acid group. This structural motif imparts unique chemical reactivity and has been the subject of extensive academic investigation.

The synthesis of α,α-difluoro carboxylic acids can be achieved through various methods, including the fluorination of corresponding carboxylic acid derivatives. organic-chemistry.orgnih.gov For example, one synthetic route involves the reaction of ketene (B1206846) silyl (B83357) acetals with electrophilic fluorinating agents. nih.gov Another approach is the decarboxylative fluorination of malonic acid derivatives. organic-chemistry.org The development of efficient and selective methods for their preparation remains an active area of research, aiming to provide broader access to these versatile intermediates. researchgate.netchemicalbook.com

The academic significance of α,α-difluoro carboxylic acids lies in their utility as precursors to other important fluorinated molecules. acs.org The difluoromethyl group (CF2H) is a recognized bioisostere of a hydroxyl, thiol, or amide group, and α,α-difluoro carboxylic acids serve as key reagents for introducing this moiety. Their chemical transformations allow for the synthesis of a wide array of compounds, including α,α-difluoroesters and amides, which are of interest in medicinal chemistry and materials science.

Table 2: Examples of α,α-Difluoro Carboxylic Acid Derivatives and Their Research Applications
CompoundApplication/Significance
Difluoroacetic acidA fundamental building block used in the preparation of more complex difluoromethylated compounds. chemicalbook.comnih.gov
Bromo(difluoro)acetic acidUsed as a reagent for the difluoromethylation of phenols to yield aryl difluoromethyl ethers. rsc.org
2,2-Difluoro-2-phenylacetic acidAn aryl-substituted derivative studied for its properties and as a precursor in organic synthesis. nih.gov
18F-Labeled α,α-difluoro-α-(aryloxy)acetic acidsDeveloped as building blocks for post-labeling functionalization in the synthesis of radiotracers for Positron Emission Tomography (PET). acs.org

Research Trajectories and Scholarly Contributions of Aryl Substituted Difluoroacetic Acid Derivatives

Strategies for Constructing the α,α-Difluoroacetic Acid Core

The creation of the α,α-difluoroacetic acid structural motif is the cornerstone of synthesizing the target compound. This can be achieved through various methods, including direct fluorination of a pre-existing carboxylic acid derivative or by building the carbon skeleton with the difluoro moiety already in place.

While the target molecule, 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid, does not possess a chiral center at the α-carbon, the synthesis of related chiral analogues is of great interest. The development of methods for the stereoselective introduction of fluorine has been a major focus in organofluorine chemistry. nih.govresearchgate.net

One prominent strategy involves the asymmetric fluorination of enolates using electrophilic fluorinating reagents like Selectfluor. organic-chemistry.org The use of chiral auxiliaries, catalysts, or Lewis acids can induce stereoselectivity. For instance, asymmetric α-fluorination of β-dicarbonyl compounds has been achieved with high enantioselectivity using primary amine organocatalysts in the presence of Selectfluor and an alkali carbonate. organic-chemistry.org Another approach is the transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors. Palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates has been shown to produce enantioenriched α,α-difluoro-β-arylbutanoic esters with excellent enantioselectivities (up to 97:3 er). dicp.ac.cn

Biocatalysis also presents a powerful tool for creating chiral fluorinated molecules. Engineered enzymes, such as variants of cytochrome c552, have been used for the asymmetric synthesis of chiral α-trifluoromethyl amino esters via N-H carbene insertion reactions, achieving high yields and enantiomeric ratios. rochester.edu Although targeting a trifluoromethyl group, these enzymatic approaches highlight the potential for developing biocatalysts for asymmetric difluoromethylation.

A summary of selected enantioselective methods applicable to the synthesis of chiral α,α-difluorinated carbonyl compounds is presented below.

MethodCatalyst/Reagent SystemSubstrate TypeTypical EnantioselectivityReference
Asymmetric HydrogenationPalladium/Diphosphine/H+α,α-difluoro-β-arylbutenoatesUp to 97:3 er dicp.ac.cn
Reformatsky ReactionAmino alcohol ligand / ZnImines and Ethyl bromodifluoroacetate>99% ee rsc.org
Aza-Claisen RearrangementHomochiral N-allylpyrrolidine auxiliaryα-fluoroacid chloridesUp to 99% de nih.govresearchgate.net
tandfonline.comrsc.org-Proton ShiftChiral quinine (B1679958) derivativesβ,β-difluoro-α-imine amidesUp to 95% ee nih.gov
Photochemical OrganocatalysisChiral organocatalyst (cis-4-hydroxy-l-proline derived)α-branched enals and perfluoroalkyl iodidesUp to 93:7 er nih.gov

Difluoromethylation involves the introduction of a CF2H group, which can then be oxidized to the carboxylic acid. cas.cn This is a more direct approach for installing the required functionality onto an aromatic system. These reactions can be broadly categorized based on the nature of the difluoromethylating agent: nucleophilic, electrophilic, or radical. cas.cn

A common strategy involves the use of difluorocarbene (:CF2) precursors, such as sodium chlorodifluoroacetate, which thermally decomposes to generate the carbene. orgsyn.org This carbene can then react with various nucleophiles. For instance, the difluoromethylation of phenols to form aryl difluoromethyl ethers is a well-established procedure using this method. orgsyn.org

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming C(sp²)–CF₂H bonds. rsc.org Aryl boronic acids can be coupled with difluorocarbene reagents like ethyl bromodifluoroacetate in the presence of a palladium catalyst. Mechanistic studies suggest the formation of a Pd=CF₂ intermediate in these transformations. rsc.org

Visible light photocatalysis has also been employed for difluoromethylation reactions. mdpi.com For example, the difluoromethylation of coumarins has been achieved using sodium difluoromethanesulfinate (NaSO₂CF₂H) as the CF₂H source and a photocatalyst under blue LED irradiation. mdpi.com Another photocatalytic approach involves the hydroaryldifluoromethylation of alkenes with α,α-difluoroarylacetic acids, proceeding through a radical decarboxylation mechanism. acs.org

ReagentReaction TypeKey FeaturesReference
Sodium chlorodifluoroacetate (ClCF₂COONa)Difluorocarbene precursorReadily available, bench-stable solid; used for heteroatom difluoromethylation. orgsyn.org
Ethyl bromodifluoroacetate (BrCF₂COOEt)Cross-coupling partnerUsed in Pd-catalyzed reactions with aryl boronic acids. rsc.org
Sodium difluoromethanesulfinate (NaSO₂CF₂H)Radical precursorUsed in photocatalytic C-H difluoromethylation. mdpi.com
Difluoroacetic acid (HCF₂COOH)Direct C-H difluoromethylationInexpensive reagent for direct functionalization of heteroaromatics. thieme.de
Bromo(difluoro)acetic acid (BrCF₂COOH)Difluoromethylation of phenolsInexpensive reagent for streamlined synthesis of aryl difluoromethyl ethers. rsc.org

Introduction of the 2,6-Dimethylphenyl Moiety: Coupling and Functionalization Strategies

Once a suitable difluoroacetic acid precursor is obtained, the next critical step is the introduction of the 2,6-dimethylphenyl group. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

A plausible synthetic route would involve a Suzuki coupling reaction. This would couple a difluoroacetic ester synthon bearing a leaving group (e.g., a halide or triflate) with 2,6-dimethylphenylboronic acid. Alternatively, a precursor like ethyl bromodifluoroacetate could be directly coupled with the boronic acid under palladium catalysis, as has been demonstrated for other aryl boronic acids. rsc.org Copper catalysis is also a viable option; for instance, copper-catalyzed cross-coupling of aryl boronic acids with ethyl bromofluoroacetate has been developed for the synthesis of 2-fluoro-2-arylacetic acids. nih.gov

Another strategy could involve the reaction of a 2,6-dimethylphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a difluoroacetyl electrophile. For example, 2,6-dimethylphenylmagnesium bromide could react with an electrophilic source like diethyl difluoromalonate, followed by hydrolysis and decarboxylation.

The synthesis of the precursor, 2,6-dimethylphenylacetic acid, can be accomplished via methods such as the carbonation of the corresponding Grignard reagent derived from 2-(chloromethyl)-1,3-dimethylbenzene or through the hydrolysis of 2-(2,6-dimethylphenyl)acetonitrile. google.comnih.gov

Exploration of Sustainable and Green Chemistry Protocols in Synthesis

The principles of green chemistry are increasingly important in the synthesis of organofluorine compounds to mitigate the use of hazardous reagents and reduce environmental impact. tandfonline.comresearchgate.net Traditional fluorination methods often rely on toxic and corrosive reagents like HF or highly reactive F₂ gas. tandfonline.com

Modern green approaches focus on several key areas:

Safer Fluorinating Agents: There is a drive to replace hazardous reagents. For example, the use of common fluoride (B91410) salts to generate fluorine complexes offers a safer alternative. scienmag.com Recent developments have shown that sulfonyl fluorides can be synthesized efficiently from thiols using non-toxic reagents, producing only benign salts as byproducts. sciencedaily.comeurekalert.org

Atom Economy: Reactions are designed to maximize the incorporation of starting materials into the final product. Catalytic methods, such as the photocatalytic reactions discussed earlier, are inherently more atom-economical than stoichiometric processes. mdpi.com

Energy Efficiency: Photocatalysis, which utilizes visible light at room temperature, offers a more energy-efficient alternative to thermally driven reactions that often require high temperatures. mdpi.com

Solvent-Free and Benign Solvents: Mechanochemical methods, where reactions are conducted by grinding solids together, can eliminate the need for bulk solvents. beilstein-journals.org The difluoromethylation of ketones has been successfully demonstrated using mechanochemistry, proving superior to solution-based methods in some cases. beilstein-journals.org

Green Chemistry PrincipleTraditional Approach ExampleGreen Alternative ExampleReference
Use of Safer ReagentsSwarts reaction using hazardous SbF₃ or HF.Synthesis of sulfonyl fluorides using SHC5® and KF, yielding only NaCl and KCl as byproducts. tandfonline.comsciencedaily.comeurekalert.org
Energy EfficiencyHigh-temperature thermal reactions.Visible-light photocatalytic difluoromethylation at room temperature. mdpi.com
Waste Prevention (Solvents)Reactions in organic solvents like dichloromethane.Mechanochemical (ball-milling) difluoromethylation of ketones. beilstein-journals.org
Atom EconomyUse of stoichiometric fluorinating agents where much of the reagent is waste.Catalytic asymmetric hydrogenation where H₂ is the only added reagent. dicp.ac.cn

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanisms of the core reactions is crucial for optimizing conditions and expanding their scope.

In palladium-catalyzed difluoromethylation of aryl boronic acids with reagents like ethyl bromodifluoroacetate, the proposed mechanism involves the in-situ generation of a Pd=CF₂ (palladacarbene) intermediate. This species is believed to act as a difluorocarbene transfer agent to the aryl boron compound, ultimately leading to the Ar-CF₂H product after a protonation step. rsc.org

Photocatalytic difluoromethylation reactions often proceed via radical pathways. For example, in the difluoromethylation of coumarins with NaSO₂CF₂H, the photocatalyst, upon excitation by light, initiates a single-electron transfer process. This generates a difluoromethyl radical (•CF₂H), which then adds to the coumarin (B35378) substrate. Radical scavenger experiments, where the addition of a radical trap like TEMPO inhibits product formation, support this mechanistic hypothesis. mdpi.comresearchgate.net

The mechanochemical difluoromethylation of ketones is suggested to proceed through the in-situ generation of difluorocarbene. This electrophilic carbene reacts with the nucleophilic oxygen of the ketone, followed by an intermolecular protonation/deprotonation sequence to yield the final difluoromethyl enol ether product. beilstein-journals.org

Finally, the copper-mediated cross-coupling reactions are thought to involve an oxidative addition of the difluoromethyl source to a Cu(I) complex, forming a Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the desired C-CF₂H bond and regenerate the Cu(I) catalyst. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this specific molecule, the aromatic protons on the dimethylphenyl ring would appear as a characteristic multiplet. The methyl protons would yield a sharp singlet, and the acidic proton of the carboxyl group would typically be a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. Key signals include those for the carboxyl carbon, the carbon atom bonded to the two fluorine atoms (which would appear as a triplet due to C-F coupling), and the various aromatic and methyl carbons of the 2,6-dimethylphenyl group.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. illinois.edu It is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorine-containing moieties. nih.gov For this compound, the two equivalent fluorine atoms are expected to produce a single resonance signal. The chemical shift of this signal is characteristic of the difluoroacetic acid group.

Table 1: Predicted NMR Spectroscopic Data for this compound.
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~10-12Broad Singlet-COOH
¹H~7.0-7.3MultipletAromatic CH
¹H~2.3SingletAr-CH₃
¹³C~165-170Triplet-COOH
¹³C~115-125Triplet (J ≈ 250 Hz)-CF₂-
¹³C~128-140SingletAromatic C
¹³C~20SingletAr-CH₃
¹⁹F-70 to -120Singlet-CF₂-

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of this compound.

Upon ionization, the molecule can undergo fragmentation, creating a unique pattern of smaller, charged ions. Analysis of this fragmentation pattern provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the carboxyl group (a loss of 45 Da) and cleavage of adjacent bonds. libretexts.org The presence of the difluoromethyl group and the dimethylphenyl ring will lead to a characteristic fragmentation fingerprint that can be used to confirm the structure.

Table 2: Predicted Mass Spectrometry Data for this compound.
ParameterPredicted Value
Molecular FormulaC₁₀H₁₀F₂O₂
Exact Mass200.0649 g/mol
Common Fragment 1[M-COOH]⁺ (Loss of 45 Da)
Common Fragment 2[M-CF₂COOH]⁺ (Loss of 93 Da)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, key absorptions would include a broad O-H stretch from the carboxylic acid group, a sharp and strong C=O (carbonyl) stretch, C-F stretching bands, and various C-H and C=C stretching and bending vibrations from the aromatic ring. unibe.ch

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The C=C bonds of the aromatic ring and the C-C bonds would be expected to show strong Raman signals.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H stretch2500-3300 (broad)IR
Carboxylic AcidC=O stretch1700-1725IR, Raman
Aromatic RingC=C stretch1450-1600IR, Raman
DifluoroalkylC-F stretch1000-1200IR
Aromatic RingC-H stretch3000-3100IR, Raman

X-ray Diffraction Analysis for Crystalline State Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Representative Data Obtained from X-ray Diffraction Analysis.
Crystallographic ParameterExample Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c)e.g., a = 10.1 Å, b = 5.5 Å, c = 18.2 Å
Unit Cell Angles (α, β, γ)e.g., α = 90°, β = 98.5°, γ = 90°
Volume (V)e.g., 1000 ų
Molecules per Unit Cell (Z)e.g., 4

Chromatographic Methods for Purity Assessment and Isolation Optimization

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds like this compound.

A reversed-phase HPLC method, typically using a C18 stationary phase, would be developed to separate the compound from any starting materials, by-products, or degradation products. nih.gov The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is critical for achieving good separation. For fluorinated acids, the mobile phase additive can significantly impact performance, especially when coupled with mass spectrometry detection. nih.gov While trifluoroacetic acid (TFA) provides sharp peaks, it can suppress the MS signal. Formic acid (FA) is better for MS but may result in broader peaks. Difluoroacetic acid (DFA) itself can be used as a modifier, offering a compromise with good peak shape and reduced MS signal suppression. Optimization of these parameters is key to developing a robust method for purity analysis and for guiding purification strategies.

Table 5: Comparison of Common Mobile Phase Modifiers for LC-MS Analysis.
ModifierTypical ConcentrationChromatographic PerformanceMS Signal Intensity
Formic Acid (FA)0.1%Good, but may have broader peaksHigh
Trifluoroacetic Acid (TFA)0.1%Excellent, sharp peaksLow (Signal Suppression)
Difluoroacetic Acid (DFA)0.1%Very Good, sharp peaksModerate

Mechanistic Studies on the Reactivity and Transformations of 2 2,6 Dimethylphenyl 2,2 Difluoroacetic Acid

Reaction Mechanism Elucidation: Probing Transition States and Intermediates

The elucidation of reaction mechanisms for 2-(2,6-dimethylphenyl)-2,2-difluoroacetic acid would likely involve a combination of experimental kinetics and computational modeling to probe the transition states and intermediates. For many reactions of carboxylic acids, the initial step involves either activation of the carboxyl group or deprotonation to form a carboxylate.

In a typical acid-catalyzed esterification, for instance, the reaction would proceed through a tetrahedral intermediate. The general mechanism is as follows:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by an alcohol on the carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

The transition states in such a reaction would be the high-energy species between each of these steps. For a molecule with significant steric hindrance, like this compound, the energy barriers for these transition states, particularly the one leading to the tetrahedral intermediate, would be considerably high.

Computational studies on related ortho-substituted benzoic acids have been used to analyze the "ortho effect," which is a combination of steric and electronic influences from the substituent. Similar theoretical investigations for this compound could provide valuable insights into the geometries and energies of transition states and intermediates. Such studies would likely employ density functional theory (DFT) to model the reaction pathways.

Table 1: Postulated Intermediates in Common Reactions of this compound

Reaction Type Postulated Intermediate Key Features
Esterification Tetrahedral Intermediate Highly crowded due to the 2,6-dimethylphenyl group and the attacking nucleophile.
Decarboxylation α-F,α-Aryl Carbanion (if base-mediated) Stabilized by the electron-withdrawing fluorine atoms.
Acyl Halide Formation Acylium Ion or Tetrahedral Intermediate Formation influenced by the electronic nature of the difluoromethyl group.

Impact of the α,α-Difluorocarboxyl Group on Reaction Pathways

The presence of two fluorine atoms on the alpha-carbon has a profound electronic impact on the reactivity of the carboxyl group. Fluorine is a highly electronegative element, and the gem-difluoro substitution leads to a strong electron-withdrawing inductive effect.

This inductive effect increases the acidity of the carboxylic acid compared to its non-fluorinated analog, 2-(2,6-dimethylphenyl)acetic acid. A lower pKa value is anticipated, making deprotonation more favorable.

In reactions involving the carboxylate anion, such as decarboxylation, the α,α-difluoro group plays a crucial role in stabilizing the resulting carbanion intermediate. However, the high strength of the C-F bond can also influence the subsequent reaction steps. For instance, in some decarboxylative fluorination reactions of aliphatic carboxylic acids, a radical mechanism is proposed where a carboxyl radical is initially formed.

The reactivity of the carbonyl group is also affected. The electron-withdrawing nature of the CF2 group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This could potentially lower the activation energy for the formation of the tetrahedral intermediate in reactions like esterification, although this electronic enhancement might be counteracted by steric hindrance.

Steric and Electronic Effects of the 2,6-Dimethylphenyl Substituent on Reactivity

The 2,6-dimethylphenyl group introduces significant steric hindrance around the reactive center. The two ortho-methyl groups effectively shield the carboxylic acid functionality, impeding the approach of nucleophiles or catalysts. This steric bulk is a major determinant of the molecule's reactivity.

In reactions like esterification, the rate is expected to be significantly slower compared to phenylacetic acid or even 2-methylphenylacetic acid. Studies on the esterification of sterically hindered carboxylic acids have shown that specialized catalysts and reaction conditions are often necessary to achieve reasonable yields.

The electronic effects of the 2,6-dimethylphenyl group are more subtle. The methyl groups are weakly electron-donating through induction and hyperconjugation. However, the steric hindrance can force the phenyl ring to twist out of coplanarity with the carboxyl group, which can inhibit resonance effects. In the case of electrophilic aromatic substitution on the phenyl ring, the two methyl groups are ortho, para-directing and activating, though the steric bulk would heavily favor substitution at the para position.

Table 2: Predicted Relative Reactivity based on Substituent Effects

Compound Key Feature Predicted Relative Rate of Esterification Rationale
Phenylacetic acid No steric hindrance from ortho groups High Unhindered access to the carboxyl group.
2-Methylphenylacetic acid Moderate steric hindrance Intermediate One ortho-methyl group hinders the reaction site.
2,6-Dimethylphenylacetic acid High steric hindrance Low Two ortho-methyl groups provide significant steric shielding.
This compound High steric hindrance, electron-withdrawing CF2 Low to Intermediate Steric hindrance is dominant, but the electronic effect of CF2 may slightly enhance carbonyl reactivity.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

Overcoming the steric hindrance of the 2,6-dimethylphenyl group is a key challenge in developing efficient transformations for this compound. The choice of catalyst is therefore critical.

For esterification , traditional acid catalysts like sulfuric acid may be slow. More effective catalysts for sterically hindered acids include tin(II) chloride, tetrabutyl titanate, and certain Lewis acids that can coordinate to the carbonyl oxygen and activate it without being overly bulky themselves. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) could also be a viable strategy.

For decarboxylation reactions, which are often thermally driven, catalysis can play a role in lowering the required temperature and improving selectivity. For α,α-difluorocarboxylic acids, photoredox catalysis has emerged as a powerful tool for decarboxylative functionalization. Visible light-promoted photoredox catalysis can generate carboxyl radicals under mild conditions, which then undergo CO2 extrusion. This approach could potentially be applied to this compound for the synthesis of difluoromethylated aromatic compounds.

Palladium-catalyzed cross-coupling reactions are another area where catalysis is crucial. While the carboxylic acid itself is not typically the direct substrate, its derivatives (e.g., conversion to an aryl halide) could participate in reactions like Suzuki or Buchwald-Hartwig couplings. The choice of phosphine (B1218219) ligands on the palladium catalyst would be critical to accommodate the steric bulk of the 2,6-dimethylphenyl group. Bulky, electron-rich phosphine ligands are often effective in such cases.

Table 3: Potential Catalytic Systems for Transformations of this compound

Reaction Catalyst System Rationale for Efficacy
Esterification Tin(II) chloride or Tetrabutyl titanate Effective Lewis acids for activating sterically hindered carboxylic acids.
Decarboxylative Functionalization Visible-light photoredox catalyst (e.g., Ir or Ru complexes) Enables radical formation and decarboxylation under mild conditions.
Cross-Coupling (of derivatives) Palladium(0) with bulky phosphine ligands (e.g., SPhos, XPhos) The ligand sphere can be tailored to accommodate sterically demanding substrates.

Computational Chemistry and Theoretical Modeling of 2 2,6 Dimethylphenyl 2,2 Difluoroacetic Acid

Quantum Chemical Calculations: Electronic Structure, Conformation, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid, methods like Density Functional Theory (DFT) would be highly suitable for exploring its electronic structure and conformational preferences.

Electronic Structure and Conformation: The steric hindrance imposed by the two methyl groups on the phenyl ring significantly influences the molecule's preferred geometry. These groups force the carboxylate group to adopt a specific orientation relative to the aromatic ring. Computational methods can quantify the rotational barrier around the C-C bond connecting the phenyl ring and the difluoroacetic acid moiety. A potential energy surface scan would reveal the most stable conformer and any higher energy local minima. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the ground state geometry would be calculated.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation energy. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, whereas the LUMO would likely be centered on the electron-withdrawing difluoroacetic acid group.

Interactive Data Table: Calculated Geometric Parameters (Hypothetical) Below is a hypothetical table of calculated geometric parameters for the lowest energy conformer of this compound, which would be generated from DFT calculations.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC(phenyl)C(acetic)--1.52
Bond LengthC(acetic)C(OOH)--1.54
Bond LengthC(acetic)F1--1.35
Bond LengthC(acetic)F2--1.35
Bond AngleC(phenyl)C(acetic)C(OOH)-112.5
Dihedral AngleC(ortho)C(phenyl)C(acetic)C(OOH)90.0

Reaction Mechanism Prediction and Energetic Landscape Mapping via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and intermediates, thereby mapping the complete energetic landscape of a chemical transformation.

For this compound, a key reaction of interest would be its deprotonation. Computational methods can predict the pKa of the carboxylic acid, providing insight into its acidity. Furthermore, the mechanism of esterification or amidation reactions could be explored. Transition state theory, in conjunction with quantum chemical calculations, allows for the determination of activation energies and reaction rates. By mapping the potential energy surface, one can follow the reaction coordinate from reactants to products, identifying the lowest energy pathway. This approach is invaluable for understanding how the electronic and steric effects of the dimethylphenyl and difluoroacetyl groups influence the reactivity of the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard computational task. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can provide theoretical chemical shifts that correlate well with experimental values. For this compound, computational prediction would be particularly useful in assigning the signals of the aromatic protons and carbons, which are in a sterically crowded environment.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. This theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes. For this molecule, key predicted peaks would include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-F stretches.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

SpectrumParameterPredicted ValueExperimental Value
¹³C NMRC=O170 ppm168 ppm
¹⁹F NMRCF₂-115 ppm-112 ppm
IRC=O stretch1750 cm⁻¹1745 cm⁻¹
IRO-H stretch3400 cm⁻¹3380 cm⁻¹

Rational Design Principles for Structural Modification and Targeted Synthesis

The insights gained from computational modeling can guide the rational design of new molecules with desired properties. By understanding the structure-property relationships of this compound, chemists can make targeted modifications to its structure to enhance its efficacy for a particular application.

For instance, if the goal is to modulate the acidity of the molecule, computational models can predict how the pKa would change upon substitution at different positions on the phenyl ring. If the objective is to improve its binding affinity to a biological target, molecular docking simulations could be employed to predict the binding mode and affinity of various derivatives. This in silico screening process can prioritize which new compounds to synthesize, thereby saving time and resources in the laboratory. Computational studies can also provide insights into potential synthetic routes by evaluating the feasibility of different reaction pathways.

Preclinical Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Targets and Binding Mechanisms

No studies have been identified that elucidate the specific molecular targets of 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid. Research into its binding mechanisms with any potential biological macromolecules is not publicly available.

Enzyme Modulation: Inhibition and Activation Studies at the Mechanistic Level

There is no available data from in vitro or in vivo studies detailing the effects of this compound on any specific enzymes. Consequently, information regarding its potential inhibitory or activatory properties and the mechanisms underlying such actions is unknown.

Receptor Interaction and Downstream Signaling Pathway Analysis

The interaction profile of this compound with any known receptors has not been characterized. As a result, there is no information on any potential downstream signaling pathways that might be modulated by this compound.

Cellular Permeability and Intracellular Trafficking Mechanisms

Specific studies on the cellular permeability and intracellular trafficking of this compound are not present in the current body of scientific literature. The mechanisms by which it may cross cellular membranes and its subsequent subcellular localization remain to be investigated.

Development of In Vitro and Ex Vivo Mechanistic Models

There are no published in vitro or ex vivo models that have been specifically developed or utilized for the mechanistic investigation of this compound.

Applications As a Synthon in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center, once resolved, would allow 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid to serve as a chiral building block. Chiral carboxylic acids are fundamental in asymmetric synthesis for introducing stereocenters into target molecules. The steric hindrance provided by the 2,6-dimethylphenyl group could influence the stereochemical outcome of reactions, potentially leading to high levels of diastereoselectivity or enantioselectivity. While specific examples of the enantioselective synthesis or resolution of this compound are not readily found in the literature, the resolution of analogous sterically hindered chiral acids has been achieved, often through diastereomeric salt formation or chromatography.

The difluoromethyl group can also play a crucial role in directing stereoselective transformations. Fluorinated substituents are known to alter the electronic properties and conformation of molecules, which can be exploited in catalyst-substrate interactions to achieve high enantiomeric excess in asymmetric reactions.

Utility in the Construction of Complex Organic Molecules

Furthermore, difluoroacetic acid derivatives can be precursors to other functional groups. For instance, the carboxylic acid moiety can be converted into esters, amides, or alcohols, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, essential for the assembly of complex molecular architectures.

Contribution to the Development of Novel Ligands and Catalysts

Sterically hindered and electron-withdrawing groups are desirable features in the design of ligands for asymmetric catalysis. The 2,6-dimethylphenyl group in this compound provides significant steric bulk, which can create a well-defined chiral pocket around a metal center in a catalyst complex. This steric hindrance can control the approach of substrates, leading to high enantioselectivity in catalytic transformations.

The difluoromethyl group, being strongly electron-withdrawing, can influence the electronic properties of a ligand and, consequently, the reactivity and selectivity of the corresponding metal catalyst. Although there are no specific reports on the use of this compound itself as a ligand precursor, the principles of ligand design suggest its potential in this area.

Table 1: Potential Applications in Ligand and Catalyst Development

Application AreaPotential Role of this compound Moiety
Asymmetric HydrogenationPrecursor to chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands where steric bulk and electronic effects enhance enantioselectivity.
Cross-Coupling ReactionsIncorporation into ligand scaffolds to improve catalyst stability and selectivity by preventing catalyst deactivation pathways.
Lewis Acid CatalysisThe carboxylic acid could be used to synthesize chiral Lewis acid catalysts, with the bulky substituent creating a specific chiral environment.

Potential as a Monomer or Precursor in Functional Material Development

The development of functional materials often relies on monomers with specific properties. While there is no direct evidence of this compound being used as a monomer, its structure offers potential. The carboxylic acid functionality allows for its incorporation into polyesters or polyamides through condensation polymerization.

The presence of the fluorinated group could impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and altered electronic characteristics. The bulky 2,6-dimethylphenyl group would likely influence the polymer's morphology, potentially leading to materials with high free volume or specific gas permeability properties.

Table 2: Potential Polymer Properties Derived from this compound

Feature of MonomerPotential Property in Polymer
Difluoromethyl GroupEnhanced thermal stability, chemical inertness, low surface energy.
2,6-Dimethylphenyl GroupIncreased rigidity, amorphous character, potentially high glass transition temperature.
Carboxylic Acid FunctionalityEnables formation of polyesters, polyamides, and other condensation polymers.

Further research would be necessary to synthesize and characterize polymers derived from this monomer to validate these potential applications in the field of functional materials.

Environmental Chemistry and Degradation Pathways

Photochemical Transformation Mechanisms in Aquatic and Atmospheric Environments

The photochemical transformation of a compound is its degradation due to the absorption of light. In aquatic and atmospheric environments, this can be a significant pathway for the breakdown of organic molecules. For aromatic compounds, photodegradation can be initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). The rate of reaction with •OH is a key parameter in determining the atmospheric lifetime of a volatile or semi-volatile organic compound. For 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid, the presence of the aromatic ring and the methyl groups would likely be the primary sites of •OH attack. Predictive models, such as the EPA's EPI Suite™, could provide estimates of the atmospheric oxidation rate and half-life, though experimental data is needed for validation. chemsafetypro.comepa.govchemistryforsustainability.org

Table 1: Potential Photochemical Transformation Reactions of this compound

Reaction Type Environment Potential Products
Direct Photolysis Aquatic/Atmospheric Hydroxylated aromatic derivatives, 2,6-dimethylphenol, difluoroacetic acid
Indirect Photolysis Aquatic Oxidized aromatic derivatives

Biodegradation Mechanisms in Various Environmental Matrices

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of xenobiotic compounds from the environment. researchgate.net The biodegradability of this compound would depend on the ability of microbial enzymes to attack its chemical structure.

The 2,6-dimethylphenyl moiety is a substituted aniline (B41778) derivative, and some xenobiotics containing this structure have been shown to be biodegradable. nih.gov However, the steric hindrance from the two methyl groups in the ortho positions might make enzymatic attack on the aromatic ring more difficult. nih.govfrontiersin.orgnih.gov

The difluoroacetic acid group presents another challenge for biodegradation. While some fluorinated organic compounds can be degraded by microorganisms, the carbon-fluorine bond is generally resistant to cleavage. mdpi.com The presence of two fluorine atoms on the alpha-carbon could significantly increase the compound's recalcitrance. Microbial degradation, if it occurs, might proceed through initial transformation of the aromatic ring, followed by the eventual, slower degradation of the fluorinated side chain. The specific microbial communities present in different environmental matrices, such as soil, sediment, and activated sludge, would play a significant role in the potential for biodegradation. nih.gov

Table 2: Factors Influencing the Biodegradation of this compound

Factor Influence
Chemical Structure
2,6-Dimethylphenyl group Steric hindrance may reduce susceptibility to enzymatic attack.
2,2-Difluoroacetic acid group High stability of C-F bonds may lead to persistence.
Environmental Conditions
Aerobic/Anaerobic Different microbial pathways are active under different redox conditions.
pH, Temperature, Nutrients Optimal conditions are required for microbial activity.
Microbial Community
Acclimation Prior exposure to the compound or structurally similar chemicals can enhance degradation rates.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature. For this compound, the primary site for potential hydrolysis would be the carboxylic acid group. However, carboxylic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). nih.govviu.caresearchgate.net

The carbon-fluorine bonds are also highly resistant to abiotic hydrolysis. rsc.org Therefore, it is anticipated that this compound would be hydrolytically stable in the environment. Experimental studies would be needed to determine the precise degradation kinetics at different pH values and temperatures to confirm this. Such studies typically involve incubating the compound in buffered solutions and monitoring its concentration over time. researchgate.net

Methodologies for Assessing Environmental Fate and Persistence

A combination of laboratory studies, field monitoring, and computational modeling is used to assess the environmental fate and persistence of a chemical.

Laboratory Studies:

Ready and Inherent Biodegradability Tests (e.g., OECD 301, 302): These standardized tests assess the potential for a chemical to be biodegraded by microorganisms from sewage treatment plants.

Simulation Studies (e.g., OECD 307, 308, 309): These studies investigate the degradation and transformation of a chemical in environmentally relevant matrices like soil, water, and sediment under controlled laboratory conditions.

Photodegradation Studies (e.g., OECD 316): These experiments determine the rate and products of a chemical's degradation in water or air when exposed to light.

Hydrolysis as a Function of pH (e.g., OECD 111): This test determines the rate of abiotic hydrolysis at different pH values.

Analytical Methods: The determination of this compound in environmental samples would likely require sophisticated analytical techniques due to its expected low concentrations and the complexity of environmental matrices. wiley.comnih.govnih.govresearchgate.netresearchgate.net High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the analysis of fluorinated aromatic carboxylic acids. wiley.com Sample preparation techniques such as solid-phase extraction (SPE) would be necessary to concentrate the analyte and remove interfering substances from the sample matrix. nih.govresearchgate.net

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR) models: These models predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. rsc.orgnih.govnih.govresearchgate.net

EPI Suite™ (Estimation Program Interface): This suite of models from the U.S. Environmental Protection Agency can estimate properties such as water solubility, vapor pressure, octanol-water partition coefficient, and biodegradation and atmospheric oxidation rates. chemsafetypro.comepa.govchemistryforsustainability.orgnih.govepa.gov These predictions can be valuable for an initial assessment of a chemical's environmental behavior, but they should be supported by experimental data for regulatory purposes.

A thorough assessment of the environmental fate and persistence of this compound would require a combination of these methodologies to build a comprehensive and reliable environmental risk profile.

Future Perspectives and Emerging Research Avenues

Advancements in Stereocontrolled Synthesis of Fluorinated Carboxylic Acids

The precise three-dimensional arrangement of atoms is critical for the biological activity of pharmaceutical compounds. The stereocontrolled synthesis of molecules containing a fluorinated stereocenter, particularly a quaternary one as in 2-(2,6-Dimethylphenyl)-2,2-difluoroacetic acid, represents a significant challenge and a vibrant area of research. nih.gov Recent progress has moved beyond classical methods to embrace sophisticated catalytic asymmetric strategies.

Key advancements focus on:

Asymmetric Catalysis : The development of novel chiral catalysts, including transition metal complexes (e.g., Palladium, Iridium) and organocatalysts, is enabling the highly enantioselective and diastereoselective synthesis of fluorinated molecules. nih.govacs.org These catalysts can control the formation of specific stereoisomers, which is crucial as different enantiomers of a drug can have vastly different biological effects.

Novel Synthetic Methodologies : Researchers are exploring innovative reaction pathways to create fluorinated stereocenters. These include asymmetric allylic alkylation, Michael additions, and Mannich reactions tailored for fluorinated substrates. nih.govnih.gov For instance, the zwitterionic aza-Claisen rearrangement has been shown to be a highly stereoselective method for preparing α-fluoroamides, which are versatile precursors to other chiral fluorinated compounds. researchgate.netresearchgate.net

Fluorinated Building Blocks : A complementary strategy involves the synthesis of versatile chiral fluorinated building blocks. These synthons can then be incorporated into larger, more complex molecules, streamlining the synthesis of new drug candidates. nih.gov Palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates, for example, yields optically active α,α-difluorinated carboxylic acids with high enantioselectivity. acs.org

These approaches are overcoming long-standing challenges in controlling the stereochemistry of fluorinated compounds, paving the way for the synthesis of complex molecules like this compound with high precision.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design and optimization of new compounds. alfa-chemistry.comossila.com For complex molecules such as fluorinated carboxylic acids, these computational tools offer unprecedented capabilities.

Emerging applications in this domain include:

Property Prediction : ML models, particularly deep neural networks, can predict a wide range of molecular properties with remarkable accuracy and speed. newdrugapprovals.org For organofluorine compounds, this includes predicting physicochemical properties like solubility and pKa, as well as biological activities. researchgate.net Machine learning can also predict the fluorination strength of various reagents, a task that is resource-intensive to determine experimentally. rsc.org

Generative Models for de Novo Design : AI-powered generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecular structures with desired property profiles from scratch. bldpharm.com These tools can explore vast chemical spaces to propose new fluorinated compounds, like derivatives of this compound, that are optimized for specific biological targets.

Reaction Prediction and Synthesis Planning : AI is being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. ossila.com By analyzing vast datasets of known reactions, these tools can suggest pathways for synthesizing complex targets, helping chemists navigate the challenges of fluorination chemistry more efficiently.

The table below summarizes the impact of AI/ML on different stages of fluorinated compound development.

StageAI/ML ApplicationPotential Impact
Discovery Generative models design novel molecules with desired properties.Rapid identification of new drug candidates with improved efficacy.
Prediction Neural networks predict physicochemical and biological properties.Reduces reliance on expensive and time-consuming experimental testing. researchgate.net
Synthesis Algorithms predict reaction outcomes and plan synthetic routes.Accelerates the synthesis of complex molecules and improves yields.

High-Throughput Screening Methodologies for Mechanistic Elucidation

Understanding the precise step-by-step process of a chemical reaction—its mechanism—is fundamental to optimizing it. High-Throughput Experimentation (HTE) has become an indispensable tool for rapidly screening numerous reaction conditions to discover new transformations and elucidate complex reaction mechanisms.

In the context of fluorination chemistry, HTE is being applied to:

Rapid Reaction Optimization : By running hundreds or even thousands of experiments in parallel on a microscale, HTE allows chemists to quickly identify the optimal catalysts, reagents, solvents, and temperatures for challenging fluorination reactions. This accelerates the development of efficient synthetic routes.

Mechanistic Data Generation : The large datasets generated by HTE provide deep insights into reaction mechanisms. Statistical analysis and data modeling can reveal complex relationships between reaction variables and outcomes, helping chemists understand how a reaction works at a molecular level.

Novel Reactivity Discovery : HTE enables the screening of vast arrays of substrates and catalysts, which can lead to the discovery of entirely new chemical reactions. This is particularly valuable in organofluorine chemistry, where new methods for selective fluorination are in high demand.

Furthermore, specialized screening techniques are emerging. For instance, 19F NMR-based screening methods like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) allow for the rapid and automated analysis of chemical mixtures to identify molecules that bind to a biological target, accelerating the drug discovery process.

Exploration of Novel Biological Modalities and Mechanistic Applications

The unique properties of fluorine atoms have made fluorinated compounds, including α,α-difluoroarylacetic acids, highly valuable in medicinal chemistry. The difluoromethyl group (-CF2H) is of particular interest as it can significantly modulate the biological profile of a molecule.

Key mechanistic applications and biological modalities stem from the fact that the difluoromethyl group is often used as a bioisostere —a substituent that mimics the steric and electronic properties of another group. Specifically, the -CF2H group can act as a lipophilic mimic of hydrogen-bond donors like hydroxyl (-OH) and thiol (-SH) groups. nih.gov

This bioisosterism leads to several advantages in drug design:

Enhanced Metabolic Stability : Replacing a metabolically vulnerable group with a difluoromethyl group can block sites of oxidation by metabolic enzymes, thereby increasing the drug's half-life in the body.

Improved Binding Affinity : The -CF2H group can form weak hydrogen bonds and engage in favorable dipole-dipole interactions with biological targets, potentially enhancing binding affinity and selectivity.

Modulated Physicochemical Properties : The introduction of fluorine alters properties like acidity (pKa) and lipophilicity (logP), which can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Development of Sustainable and Scalable Industrial Syntheses

The increasing importance of fluorinated compounds in pharmaceuticals and other industries has placed a spotlight on the need for sustainable and scalable manufacturing processes. Traditional fluorination methods often rely on hazardous reagents and energy-intensive conditions, prompting a shift towards greener chemistry.

Future developments in this area are focused on several key themes:

PFAS-Free Synthesis : Growing concerns over the environmental persistence of per- and polyfluoroalkyl substances (PFAS) are driving research into alternative fluorination methods that avoid the use of PFAS-based reagents. nih.gov Recent breakthroughs include the use of simple fluoride (B91410) salts, like caesium fluoride, as the fluorine source in flow chemistry systems.

Flow Chemistry : Continuous flow chemistry offers significant advantages over traditional batch processing for industrial scale-up. Reactions in microfluidic systems provide superior control over temperature and mixing, leading to higher yields, improved safety by containing reactive intermediates, and greater efficiency. nih.gov

Safer Fluorinating Agents : There is a concerted effort to move away from highly toxic and corrosive fluorine sources like hydrogen fluoride. Milder and more selective reagents are being developed and commercialized. A recent discovery shows that fluorochemicals can be produced directly from the raw material fluorspar using oxalic acid under mild, room-temperature conditions, representing a major potential shift in the industrial supply chain.

Energy Efficiency : New synthetic methods aim to reduce the energy consumption of fluorination processes. This includes developing reactions that proceed at lower temperatures and pressures, as well as utilizing photocatalysis, which uses visible light to drive chemical reactions.

The convergence of these strategies promises a future where complex fluorinated molecules like this compound can be produced on a large scale with minimal environmental impact.

Q & A

Q. Solutions :

  • Co-crystallization : Use polar co-solvents (e.g., DMSO-water mixtures) .
  • Temperature gradients : Slow cooling from saturated solutions to favor single-crystal growth .
  • Additive screening : Introduce small molecules (e.g., crown ethers) to stabilize specific packing motifs .

Advanced: How does the compound’s stability under varying pH conditions impact its applicability in long-term biological studies?

Methodological Answer:
The compound’s stability can be assessed via:

  • Forced degradation studies : Expose to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 37°C. Monitor degradation products via LC-MS .
  • Kinetic modeling : Calculate half-life (t₁/₂) to determine optimal storage conditions (e.g., lyophilization at pH 5–6) .
  • Comparative analysis : Contrast with non-fluorinated analogs to isolate fluorine’s hydrolytic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.